![molecular formula C14H12N2OS B1348874 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 17537-74-5](/img/structure/B1348874.png)

5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

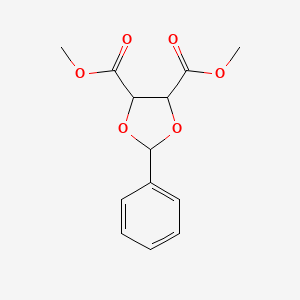

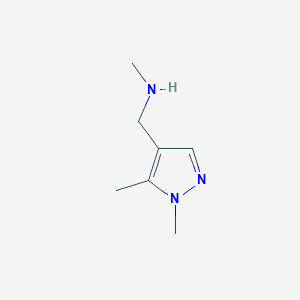

“5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound with the empirical formula C14H12N2OS and a molecular weight of 256.32 . It is a solid substance .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones, including “this compound”, have been synthesized from available starting materials using a one-pot solvent-free reaction . This method provides a wide access to thienopyrimidine-derivative production .Molecular Structure Analysis

The SMILES string of “this compound” is O=C1C(C(C(C=C2C)=CC=C2C)=CS3)=C3N=CN1 . This provides a representation of the molecule’s structure.Chemical Reactions Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C14H12N2OS and it has a molecular weight of 256.32 .Scientific Research Applications

Antiproliferative and Anticancer Potential : A study by Atapour-Mashhad et al. (2017) demonstrated the antiproliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. These compounds showed cell-growth inhibition and induced apoptotic cell death in cancer cells, suggesting potential for cancer treatment (Atapour-Mashhad et al., 2017).

Antimicrobial Properties : Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the antimicrobial activities of new pyridothienopyrimidines and pyridothienotriazines, demonstrating their efficacy against various microorganisms. This indicates the potential of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in treating microbial infections (Abdel-rahman et al., 2002).

Anti-angiogenic and Vascular-Targeting Activities : Gold et al. (2020) synthesized thieno[2,3-d]pyrimidin-4(3H)-ones with potential anticancer properties. Their studies revealed that these compounds have vascular-disrupting and anti-angiogenic activities, making them promising candidates for cancer therapy (Gold et al., 2020).

Antibacterial and Anti-inflammatory Agents : Tolba et al. (2018) synthesized and tested a series of thieno[2,3-d]pyrimidine derivatives for their antimicrobial and anti-inflammatory properties. These compounds showed significant activity against bacteria and fungi and could be used in the development of new anti-inflammatory drugs (Tolba et al., 2018).

Analgesic and Anti-inflammatory Activities : Alagarsamy et al. (2007) synthesized novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones and found them to exhibit potent analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2007).

Mechanism of Action

Target of Action

The primary target of the compound 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacteria . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

The compound this compound interacts with Mycobacteria, resulting in significant antimycobacterial activity

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that it interferes with the biochemical pathways essential for the survival and proliferation of mycobacteria .

Result of Action

The molecular and cellular effects of the action of this compound include significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound was found to be non-cytotoxic against four cell lines .

Safety and Hazards

Future Directions

Thienopyrimidines, including “5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to their wide variety of interesting biological activities . They are being studied for their anticancer activity , and the patterns of structure–activity that are important for further optimization of the structure and the creation of more selective and active anticancer agents have been proposed .

properties

IUPAC Name |

5-(2,4-dimethylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-8-3-4-10(9(2)5-8)11-6-18-14-12(11)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJWIHBNRAJRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601210147 | |

| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641686 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

17537-74-5 | |

| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17537-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601210147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)

![3-[(Dimethylamino)methylidene]pentane-2,4-dione](/img/structure/B1348805.png)